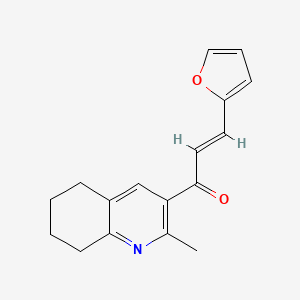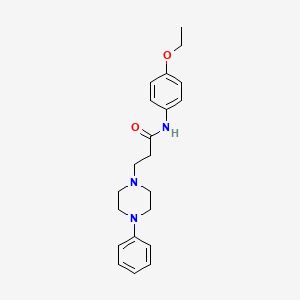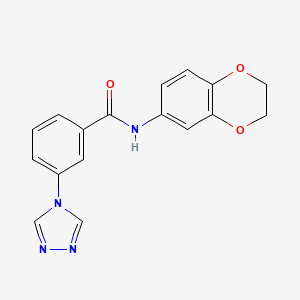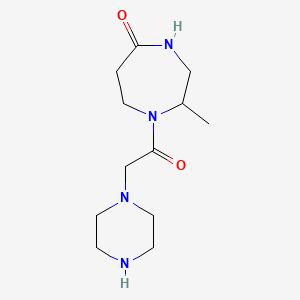
3-(2-furyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicine and pharmacology. This compound is also known as curcumin, which is a natural pigment found in turmeric.
Wirkmechanismus
Curcumin exerts its biological effects through various mechanisms, including the modulation of various signaling pathways, the inhibition of enzymes, and the regulation of gene expression. Curcumin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer. Curcumin also inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Curcumin has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Curcumin has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Curcumin also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. In addition, curcumin has been shown to possess anticancer properties by inhibiting the proliferation and inducing apoptosis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Curcumin has several advantages for lab experiments, including its low toxicity, high solubility, and stability. Curcumin is also readily available and relatively inexpensive. However, curcumin has some limitations, including its poor bioavailability, which limits its effectiveness in vivo. Curcumin is also subject to degradation and oxidation, which can affect its stability and activity.
Zukünftige Richtungen
There are several future directions for the study of curcumin, including the development of novel drug delivery systems to improve its bioavailability, the investigation of its potential use in combination with other drugs, and the exploration of its potential application in various fields, including food science and cosmetics. Further research is also needed to elucidate the mechanisms underlying the biological effects of curcumin and to identify its potential therapeutic targets.
Synthesemethoden
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. Extraction from turmeric is the most common method and involves the isolation of curcuminoids from the rhizomes of turmeric. Chemical synthesis involves the condensation of aromatic aldehydes with β-diketones in the presence of suitable catalysts. Microbial synthesis involves the fermentation of microorganisms such as Escherichia coli and Saccharomyces cerevisiae.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential application in various fields, including medicine, pharmacology, and food science. In medicine, curcumin has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In pharmacology, curcumin has been investigated for its potential use as a drug delivery system and as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In food science, curcumin has been studied for its potential use as a food additive and as a natural food colorant.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-15(11-13-5-2-3-7-16(13)18-12)17(19)9-8-14-6-4-10-20-14/h4,6,8-11H,2-3,5,7H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPMJGDZEFUGOE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5359026.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5359028.png)
![[1-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B5359034.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5359037.png)
![4-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B5359053.png)
![7-(3-chloro-4-methylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5359056.png)

![1-(4-bromophenyl)-3-[(2,5-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5359072.png)
![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5359079.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5359092.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2H-tetrazol-2-yl)acetamide](/img/structure/B5359117.png)
![1-{1-[2-(dimethylamino)ethyl]-3-methyl-4,5,6,7-tetrahydro-1H-indol-2-yl}ethanone hydrochloride](/img/structure/B5359120.png)